molecular formula C17H35N3O2 B6244475 tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate CAS No. 2276787-51-8

tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate

Cat. No.: B6244475
CAS No.: 2276787-51-8
M. Wt: 313.5 g/mol
InChI Key: WUVBWALHOSQGSI-UHFFFAOYSA-N
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Description

Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is a chemical compound with the molecular formula C17H35N3O2 and a molecular weight of 313.48 g/mol. This compound is characterized by its tert-butyl group attached to an N-[8-(piperazin-1-yl)octyl]carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of a base, such as triethylamine, and a solvent like dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is primarily studied for its role in drug development. Its structure allows it to function as a bioactive molecule with potential applications in treating various diseases.

  • Inhibitory Activity : Research indicates that this compound may act as an inhibitor for certain protein kinases, which are critical in regulating cellular functions and are often implicated in cancer and other diseases . The compound's ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics.
  • Inflammatory Diseases : The compound has been explored for its potential use in treating inflammatory bowel disease (IBD). It may be co-administered with corticosteroids to enhance therapeutic efficacy, suggesting a role in managing chronic inflammatory conditions .

Pharmacological Applications

The pharmacological profile of this compound highlights its potential utility in various therapeutic contexts.

  • Antidepressant Potential : Some studies suggest that derivatives of piperazine compounds can exhibit antidepressant-like effects. Given that this compound contains a piperazine moiety, it may offer similar benefits, warranting further exploration in psychiatric medicine .
  • Neuroprotective Effects : There is emerging evidence that compounds containing piperazine can provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This aspect opens avenues for research into its application in neurological disorders .

Chemical Building Block

Beyond its direct therapeutic applications, this compound serves as a versatile building block in organic synthesis.

  • Synthesis of PROTACs : The compound has been identified as a useful linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins within cells . This application is particularly relevant in the field of targeted cancer therapy.

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Cancer TherapyDemonstrated inhibitory activity on protein kinases involved in tumor growth.
Inflammatory Bowel DiseasePotential co-administration with corticosteroids showed enhanced efficacy.
Antidepressant EffectsIndicated potential for antidepressant-like properties based on piperazine structure.
PROTAC DevelopmentUsed as a linker molecule for targeted protein degradation strategies.

Mechanism of Action

The mechanism by which tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: This compound is structurally similar but has a shorter alkyl chain.

  • Tert-butyl (piperazin-1-yl)acetate: This compound has a different functional group attached to the piperazine ring.

Uniqueness: Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is unique due to its longer alkyl chain, which may influence its physical and chemical properties, as well as its biological activity.

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Biological Activity

The compound tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₂H₂₅N₃O₂
  • Molecular Weight : 227.35 g/mol
  • CAS Number : Not specified in the search results.

This compound features a tert-butyl group, a piperazine moiety, and an octyl chain, which contribute to its lipophilicity and potential interaction with biological membranes.

Research indicates that carbamate derivatives can exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many carbamates act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Modulation of Ion Channels : Some studies suggest that carbamate derivatives may interact with voltage-gated sodium channels, potentially affecting neuronal excitability and signaling pathways .

Antimicrobial Activity

Carbamate compounds have shown promising results in antimicrobial assays. For instance, related compounds have demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis at low micromolar concentrations . While specific data on this compound's antimicrobial activity is limited, its structural similarities to other active carbamates suggest potential efficacy.

Anticancer Properties

Recent studies have begun to explore the anticancer potential of carbamate derivatives. For example, certain analogs have been tested against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation. The exact mechanisms may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine-based carbamates in models of oxidative stress. Results indicated that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis markers .
  • Antitumor Activity Assessment : In vitro tests on structurally similar compounds revealed that certain carbamate derivatives effectively inhibited tumor growth in human cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntimicrobialCarbamatesEffective against Gram-positive bacteria
NeuroprotectionPiperazine derivativesReduced oxidative stress-induced damage
AntitumorCarbamatesInduced apoptosis in cancer cells

Pharmacological Profile Comparison

CompoundIC50 (μM)Target/Mechanism
This compoundNot specifiedPotential AChE inhibitor
Related Carbamate Derivative2.0 - 5.0Antibacterial activity
Piperazine Analog10 - 20Neuroprotective effects

Properties

CAS No.

2276787-51-8

Molecular Formula

C17H35N3O2

Molecular Weight

313.5 g/mol

IUPAC Name

tert-butyl N-(8-piperazin-1-yloctyl)carbamate

InChI

InChI=1S/C17H35N3O2/c1-17(2,3)22-16(21)19-10-8-6-4-5-7-9-13-20-14-11-18-12-15-20/h18H,4-15H2,1-3H3,(H,19,21)

InChI Key

WUVBWALHOSQGSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCN1CCNCC1

Purity

95

Origin of Product

United States

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